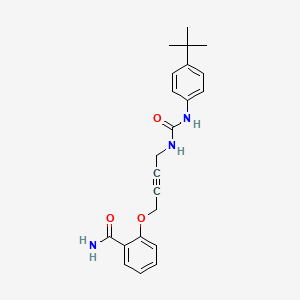
2-((4-(3-(4-(Tert-butyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(3-(4-(Tert-butyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide" is not directly discussed in the provided papers. However, the papers do provide insights into similar benzamide derivatives and their properties, which can be used to infer some aspects of the compound . For instance, benzamide derivatives are known for their potential biological activities, including antitumor effects .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including ring closure, reduction, and acylation reactions . Starting from commercially available materials, these compounds can be synthesized with a reasonable overall yield. The synthesis process is often improved to enhance the yield and purity of the final product.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is commonly performed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the crystal system, lattice constants, and molecular geometry. For example, a related compound was found to crystallize in a triclinic system with specific lattice constants . Density functional theory (DFT) calculations are used to predict the geometrical parameters and vibrational frequencies, which are then compared with experimental data for validation.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These theoretical calculations help estimate the molecule's reactivity and are crucial for understanding how the compound might interact with other molecules, which is particularly important for potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using various tests like the DPPH free radical scavenging test . Electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, are calculated using DFT. Additionally, spectral analyses, including IR, NMR, and UV-Vis spectroscopy, provide information on vibrational frequencies, chemical shifts, and electronic transitions . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its interactions with biological targets.
Propiedades
IUPAC Name |
2-[4-[(4-tert-butylphenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)16-10-12-17(13-11-16)25-21(27)24-14-6-7-15-28-19-9-5-4-8-18(19)20(23)26/h4-5,8-13H,14-15H2,1-3H3,(H2,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJTWHPCHYSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-(4-(Tert-butyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)
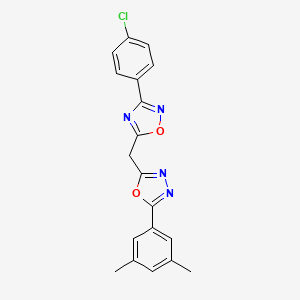
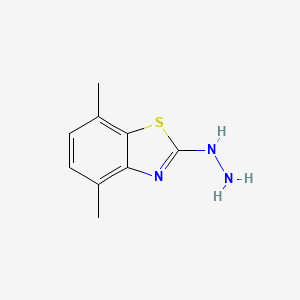
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

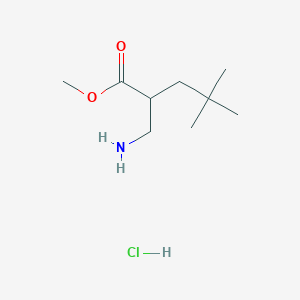
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)
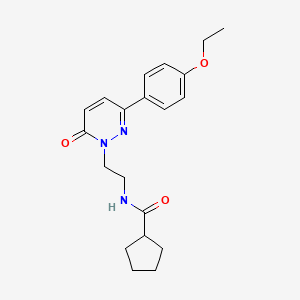
![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)